2-Chloro-6-methylpyridine-3-sulfonamide chemical structure and properties
2-Chloro-6-methylpyridine-3-sulfonamide chemical structure and properties
An In-Depth Technical Guide to 2-Chloro-6-methylpyridine-3-sulfonamide: Structure, Properties, and Synthetic Strategy
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-6-methylpyridine-3-sulfonamide, a heterocyclic compound of interest in medicinal chemistry and synthetic research. While specific experimental data for this molecule is not extensively published, this document synthesizes available information on its chemical identity and provides expert-driven insights into its properties, a plausible synthetic pathway, and its potential applications as a chemical building block. The guide is intended for researchers, chemists, and drug development professionals, offering a foundational understanding based on the well-established chemistry of the pyridine sulfonamide scaffold.
Chemical Identity and Structure
2-Chloro-6-methylpyridine-3-sulfonamide is a substituted pyridine derivative. The core structure consists of a pyridine ring functionalized with a chlorine atom at the 2-position, a methyl group at the 6-position, and a sulfonamide group (-SO₂NH₂) at the 3-position.
1.1 Identifiers The primary identifiers for this compound are cataloged as follows:
| Identifier | Value | Source |
| CAS Number | 1208081-21-3 | [1] |
| Molecular Formula | C₆H₇ClN₂O₂S | [1] |
| Canonical SMILES | CC1=NC(=C(C=C1)S(=O)(=O)N)Cl | [1] |
| InChI | InChI=1S/C6H7ClN2O2S/c1-4-2-3-5(6(7)9-4)12(8,10)11/h2-3H,1H3,(H2,8,10,11) | [1] |
| InChIKey | FZTKELGLLVEETP-UHFFFAOYSA-N | [1] |
Physicochemical Properties
Detailed experimental physicochemical data for 2-Chloro-6-methylpyridine-3-sulfonamide is limited in publicly accessible literature. However, properties can be computed or inferred from related structures. The sulfonamide group suggests the compound is likely a crystalline solid at room temperature with a relatively high melting point.
| Property | Value | Notes / Source |
| Molecular Weight | 206.64 g/mol | Computed[1] |
| Monoisotopic Mass | 205.9916763 Da | Computed[1] |
| Physical Form | Likely a solid | Inferred from related sulfonamides |
| Storage Temperature | 2-8°C, Inert Atmosphere | Recommended for a related isomer |
For context, key properties of a common precursor, 2-Chloro-6-methylpyridine , are provided below:
| Property (2-Chloro-6-methylpyridine) | Value | Source |
| CAS Number | 18368-63-3 | |
| Molecular Weight | 127.57 g/mol | |
| Boiling Point | 64-68 °C at 10 mmHg | [2] |
| Density | 1.167 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.527 |
Proposed Synthesis and Characterization
3.1 Retrosynthetic Analysis & Strategy
The primary disconnection for the target molecule is at the sulfur-nitrogen bond of the sulfonamide, leading back to the corresponding sulfonyl chloride. This sulfonyl chloride can be accessed from an amino-substituted pyridine via a Sandmeyer-type reaction or direct chlorosulfonylation. A plausible precursor is 3-amino-2-chloro-6-methylpyridine.
The following diagram illustrates the proposed synthetic workflow.
Caption: Proposed two-step synthesis workflow for 2-Chloro-6-methylpyridine-3-sulfonamide.
3.2 Detailed Experimental Protocol (Proposed)
This protocol is a representative procedure and requires optimization in a laboratory setting.
Step 1: Synthesis of 2-Chloro-6-methylpyridine-3-sulfonyl chloride
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Diazotization: To a cooled (0-5 °C) solution of 3-amino-2-chloro-6-methylpyridine (1.0 eq) in concentrated hydrochloric acid, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes.
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Rationale: Diazotization of the primary amine is a classic method to generate a reactive intermediate that can be substituted. Low temperature is critical to prevent decomposition of the unstable diazonium salt.
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Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide in acetic acid, saturated with copper(I) chloride as a catalyst. Add the previously prepared diazonium salt solution to this flask slowly.
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Rationale: This is a variation of the Sandmeyer reaction. Sulfur dioxide acts as the source of the sulfonyl group, and the copper catalyst facilitates the displacement of the diazonium group to form the sulfonyl chloride.
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Work-up: After the reaction is complete (monitored by TLC), pour the mixture into ice-water. The sulfonyl chloride product will often precipitate or can be extracted with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Rationale: The sulfonyl chloride is generally unstable, particularly to moisture and heat, and should be used immediately in the next step without extensive purification.
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Step 2: Synthesis of 2-Chloro-6-methylpyridine-3-sulfonamide
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Amination: Dissolve the crude 2-chloro-6-methylpyridine-3-sulfonyl chloride from the previous step in a suitable solvent like THF or dioxane. Add this solution dropwise to a cooled (0-5 °C), stirred beaker of concentrated aqueous ammonia (ammonium hydroxide, >5.0 eq).
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Rationale: The highly reactive sulfonyl chloride readily reacts with ammonia, which acts as a nucleophile, to form the stable sulfonamide. A large excess of ammonia is used to drive the reaction to completion and neutralize the HCl byproduct.
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Isolation and Purification: Stir the reaction mixture for several hours, allowing it to warm to room temperature. The product may precipitate from the solution. Collect the solid by filtration. If no precipitate forms, concentrate the solution and extract the product with ethyl acetate.
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Self-Validation: The crude product should be purified, typically by recrystallization from an ethanol/water mixture. The purity and identity of the final compound must be confirmed by analytical methods such as ¹H NMR spectroscopy (to confirm the pyridine and methyl protons and the NH₂ signal), Mass Spectrometry (to verify the molecular weight), and IR spectroscopy (to identify the characteristic S=O and N-H stretches of the sulfonamide group).
Applications in Research and Development
The pyridine sulfonamide moiety is a well-established pharmacophore in drug discovery.[3] Sulfonamides are present in a wide range of therapeutic agents, noted for their antimicrobial, anticancer, and diuretic properties.[4]
4.1 Role as a Synthetic Intermediate
2-Chloro-6-methylpyridine-3-sulfonamide is best viewed as a versatile chemical building block. The presence of three distinct functional handles—the sulfonamide nitrogen, the pyridine ring nitrogen, and the chloro group—allows for diverse subsequent chemical modifications.
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N-Functionalization: The sulfonamide nitrogen can be alkylated or arylated to generate a library of secondary or tertiary sulfonamides, a common strategy in medicinal chemistry to modulate pharmacokinetic properties.[5]
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Displacement of Chlorine: The 2-chloro group can be displaced via nucleophilic aromatic substitution (SₙAr) with various nucleophiles (e.g., amines, alcohols, thiols) to introduce further diversity.
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Pyridine Ring Modification: The pyridine nitrogen can be quaternized or oxidized.
The following diagram illustrates the potential of this compound as a scaffold for library synthesis.
Caption: Role as a scaffold for generating diverse chemical libraries.
4.2 Potential Biological Activity
While no specific biological activity is reported for this exact molecule, related chloro-pyridine sulfonamides have been investigated for various therapeutic applications.[3] Its structural similarity to known biologically active compounds makes it a candidate for screening in programs targeting cancer, bacterial infections, or enzyme inhibition.[4]
Safety and Handling
No specific safety data sheet (SDS) is available for 2-Chloro-6-methylpyridine-3-sulfonamide. However, based on the hazards of analogous compounds like 2-chloro-3-cyano-6-methylpyridine, appropriate precautions must be taken.[6][7]
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Hazard Classification (Anticipated): Likely to be classified as a skin irritant (H315), serious eye irritant (H319), and potentially harmful if swallowed, inhaled, or in contact with skin.[6][7][8]
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Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[9]
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Handling: Avoid creating dust. Wash hands thoroughly after handling. Keep the container tightly closed and store in a cool, dry place.[9]
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Incompatible Materials: Avoid contact with strong oxidizing agents.[6]
Always consult a full Safety Data Sheet from the supplier before handling and perform a thorough risk assessment.
Conclusion
2-Chloro-6-methylpyridine-3-sulfonamide is a well-defined chemical entity with significant potential as an intermediate in synthetic and medicinal chemistry. While comprehensive experimental data is sparse, its structure allows for a logical, multi-step synthesis to be proposed. Its true value lies in its capacity to serve as a versatile scaffold, offering multiple reaction sites for the generation of compound libraries aimed at discovering new therapeutic agents. Prudent safety measures are required for its handling, consistent with those for related chlorinated pyridine derivatives.
References
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PubChem. 2-Chloro-pyridine-3-sulfonic acid amide (CID 12234445). Available from: [Link]
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Alfa Aesar. SAFETY DATA SHEET: 2-Chloro-3-cyano-6-methylpyridine. Available from: [Link]
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PrepChem.com. Synthesis of Preparation or 3-Chloro-2-Pyridine Sulfonamide. Available from: [Link]
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ResearchGate. Synthesis of sulfonamide 6 starting from 4-chloro-2-trichloromethylquinazoline (4). Available from: [Link]
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PubChem. 2-Chloro-6-methoxypyridine (CID 87009). Available from: [Link]
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Suchetan, P. A., et al. (2013). 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1765. Available from: [Link]
- Google Patents. CN101648905B - Preparation method of 2-chloro-6-trichloromethyl pyridine.
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DSpace@MIT. Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Available from: [Link]
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Kulén, M., et al. (2019). Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. RSC Medicinal Chemistry, 10(11), 1846–1858. Available from: [Link]
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